molecular formula C10H18N2O3 B1462276 2-(4-Acetylpiperazin-1-yl)butanoic acid CAS No. 1218421-62-5

2-(4-Acetylpiperazin-1-yl)butanoic acid

Cat. No. B1462276
CAS RN: 1218421-62-5
M. Wt: 214.26 g/mol
InChI Key: CJHIGSKUPGESFI-UHFFFAOYSA-N
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Description

“2-(4-Acetylpiperazin-1-yl)butanoic acid” is a chemical compound used as an intermediate in pharmaceutical research and development . It has a molecular formula of C10H18N2O3 and a molecular weight of 214.26 .


Molecular Structure Analysis

The molecular structure of “2-(4-Acetylpiperazin-1-yl)butanoic acid” consists of a butanoic acid group attached to a piperazine ring via an acetyl group . The exact 3D structure is not provided in the search results.

Scientific Research Applications

Cancer Research

2-(4-Acetylpiperazin-1-yl)butanoic acid: derivatives have been studied for their potential in cancer therapy. These compounds can target Poly (ADP-Ribose) Polymerase (PARP) , which is involved in DNA repair. Inhibiting PARP can lead to the death of cancer cells, particularly in breast cancer . The derivatives exhibit moderate to significant efficacy against human breast cancer cells, indicating their potential as therapeutic agents.

Antimicrobial Agents

The structural motif of 2-(4-Acetylpiperazin-1-yl)butanoic acid has been incorporated into the design of new antimicrobial agents. These agents aim to improve the activity of existing drugs like norfloxacin by introducing new binding modes to DNA gyrase, enhancing antibacterial effects, and combating antibiotic resistance . Additionally, they possess anti-biofilm properties, preventing the formation of biofilms which are often resistant to conventional treatments.

Enzyme Inhibition

Compounds containing the 2-(4-Acetylpiperazin-1-yl)butanoic acid structure have been utilized in the synthesis of enzyme inhibitors. For instance, they have been used to create inhibitors for DYRK1A , an enzyme implicated in neurological diseases . These inhibitors can play a crucial role in developing treatments for conditions such as Down syndrome and Alzheimer’s disease.

Pharmacokinetics and ADMET Studies

The pharmacokinetic properties of drugs derived from 2-(4-Acetylpiperazin-1-yl)butanoic acid are of significant interest. These compounds undergo ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) studies to predict their behavior within the body and their potential as safe and effective drugs .

Molecular Docking Studies

2-(4-Acetylpiperazin-1-yl)butanoic acid: derivatives are subjected to molecular docking studies to understand their interaction with biological targets. These studies help in predicting the binding affinity and orientation of these compounds within target sites, which is crucial for rational drug design .

Future Directions

“2-(4-Acetylpiperazin-1-yl)butanoic acid” is currently used as an intermediate in pharmaceutical research and development . Its future directions will likely depend on the outcomes of this research.

properties

IUPAC Name

2-(4-acetylpiperazin-1-yl)butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18N2O3/c1-3-9(10(14)15)12-6-4-11(5-7-12)8(2)13/h9H,3-7H2,1-2H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJHIGSKUPGESFI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)O)N1CCN(CC1)C(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Acetylpiperazin-1-yl)butanoic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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